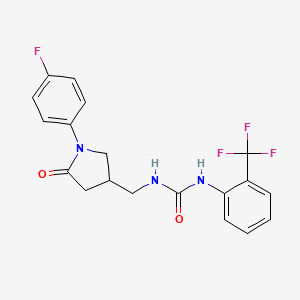![molecular formula C19H23N5O B2828777 2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine CAS No. 2415540-31-5](/img/structure/B2828777.png)
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl group, and a piperazinyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinyl and piperazinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, methylpyrimidine, and pyridinylmethylpiperazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography. The industrial process aims to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
Barrelene: A polycyclic alkane with a unique barrel-like structure.
Basketane: Another polycyclic alkane, resembling a basket in its structure.
Uniqueness
2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine stands out due to its combination of cyclopropyl, pyrimidinyl, and piperazinyl groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-11-17(22-18(21-14)16-4-5-16)19(25)24-9-7-23(8-10-24)13-15-3-2-6-20-12-15/h2-3,6,11-12,16H,4-5,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRDMOVMYBBHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2828698.png)

![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)





![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)
![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)
